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Compound of Interest

Compound Name:
N-Benzoyl-O,alpha-dimethyl-DL-

tyrosine

CAS No.: 118024-43-4

Cat. No.: B564243 Get Quote

Introduction: The "Canary in the Coal Mine"
Troglitazone (CAS 118024-43-4) holds a unique position in pharmaceutical history. Originally

the first thiazolidinedione (TZD) approved for Type 2 diabetes, it was withdrawn from the

market in 2000 due to idiosyncratic drug-induced liver injury (IDILI). Today, it serves a critical

new purpose: it is the industry-standard positive control for predictive toxicology.

In modern drug development, Troglitazone is not screened as a candidate, but as a calibrator

for failure. It is used to validate assay sensitivity in two critical domains:

Mitochondrial Dysfunction: Validating the "Glu/Gal" metabolic switch assay.[1]

Cholestasis (BSEP Inhibition): Benchmarking transporter interference potential.

This application note details the protocols required to use Troglitazone as a reference standard

to detect hepatotoxic liabilities in novel chemical entities (NCEs).

Physicochemical Specifications & Handling
Troglitazone is light-sensitive and requires specific handling to maintain potency as a reference

standard.
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Parameter Specification

CAS Number 118024-43-4

IUPAC Name

5-[[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-

yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-

dione

Molecular Weight 441.54 g/mol

Solubility (DMSO)
~20–25 mg/mL (Stock usually prepared at 10–

50 mM)

Solubility (Ethanol) ~5 mg/mL

Solubility (Aqueous)
Insoluble (Requires carrier solvent for cell

culture)

Storage
-20°C, desiccated, protected from light.[2][3][4]

[5]

Stability
DMSO stock stable for 6 months at -20°C. Avoid

freeze-thaw cycles.

Mechanism of Action & Toxicity
Understanding why Troglitazone is used as a control is prerequisite to interpreting assay data.

Its toxicity profile is dual-pronged:

Mitochondrial Permeability Transition (MPT): Troglitazone induces the opening of the MPT

pore, collapsing the mitochondrial membrane potential (

) and depleting ATP.

BSEP Inhibition: It (and its sulfate metabolite) competitively inhibits the Bile Salt Export

Pump (BSEP/ABCB11), leading to the accumulation of toxic bile acids within hepatocytes.

Visualization: The Dual-Hit Toxicity Pathway
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Figure 1: The dual mechanism of Troglitazone-induced hepatotoxicity. Note the critical role of

the sulfate metabolite in BSEP inhibition.[6]

Protocol A: Mitochondrial Toxicity Screening
(Glu/Gal Assay)[1]
This assay exploits the Crabtree Effect.[1][7] Tumor-derived cells (like HepG2) in high-glucose

media rely on glycolysis (Warburg effect) and are resistant to mitochondrial toxins. By forcing

cells to grow in Galactose, they must rely on oxidative phosphorylation (OXPHOS) to generate

ATP.[1]

Troglitazone is the positive control for this metabolic switch.
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Materials
Cell Line: HepG2 or HepaRG.

Glucose Media: DMEM (High Glucose, 25 mM) + 10% FBS.

Galactose Media: DMEM (No Glucose) + 10 mM Galactose + 1 mM Sodium Pyruvate + 10%

FBS.

Readout: CellTiter-Glo® (ATP luminescence) or MTT.

Experimental Workflow
Seeding: Seed HepG2 cells at 15,000 cells/well in 96-well plates. Allow attachment for 24

hours in standard Glucose media.

Media Switch:

Wash Plate A with PBS and replace with Glucose Media.

Wash Plate B with PBS and replace with Galactose Media.

Equilibration: Incubate for 2-4 hours to allow metabolic adaptation.

Dosing:

Prepare Troglitazone serial dilutions in DMSO (Final DMSO < 0.5%).

Dose range: 0.1 µM to 100 µM.

Include Vehicle Control (DMSO only).

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

Readout: Measure ATP levels (luminescence).

Data Analysis & Acceptance Criteria
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Calculate the IC50 for both conditions. A "Mitochondrial Toxicant" is defined by the magnitude

of the shift.

Troglitazone Reference Values:

Glucose IC50: > 100 µM (Often non-toxic in glycolysis).

Galactose IC50: ~ 25–40 µM.

Acceptance: The assay is valid if Troglitazone shows an MI > 3.0.

Protocol B: BSEP Inhibition (Vesicular Transport)
Inhibition of the Bile Salt Export Pump is a leading cause of DILI. Troglitazone is used to

benchmark the potency of NCEs against this transporter.

Materials
Membranes: Inverted membrane vesicles overexpressing human BSEP (ABCB11).

Substrate: [3H]-Taurocholic Acid (TCA).[8]

Reference Inhibitor: Troglitazone (CAS 118024-43-4).

Experimental Workflow
Preparation: Thaw vesicles and dilute in Transport Buffer (10 mM Tris-HCl, 250 mM Sucrose,

10 mM MgCl2, pH 7.4).

Plate Setup:

ATP-dependent wells: Buffer + 4 mM ATP.

AMP-dependent wells (Background): Buffer + 4 mM AMP.

Dosing: Add Troglitazone (Range: 0.1 µM – 50 µM) to reaction mix.

Start Reaction: Add [3H]-TCA (2 µM final concentration).
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Incubation: 5 minutes at 37°C.

Stop Reaction: Rapid filtration through glass fiber filters using ice-cold washing buffer.

Quantification: Liquid Scintillation Counting.

Acceptance Criteria
Net Transport: (CPM in ATP wells) - (CPM in AMP wells).

Troglitazone IC50: The assay is valid if the IC50 falls between 2.0 µM and 5.0 µM (Literature

consensus ~3.9 µM).

Note: If using Troglitazone Sulfate (metabolite) as a reference, the IC50 should be

significantly lower (~0.4 µM).

Protocol C: PPARγ Reporter Assay (Potency)
While toxicity is the primary use, Troglitazone remains a reference agonist for PPARγ

activation.

Workflow Summary
Transfection: HEK293 cells co-transfected with a PPARγ expression vector and a PPRE-

Luciferase reporter.

Treatment: Treat cells with Troglitazone (1 nM – 10 µM) for 24 hours.

Readout: Measure Luciferase activity.

Reference Value: Human PPARγ EC50 should be ~550 nM.

Experimental Logic Visualization
The following diagram illustrates the decision tree for validating a new assay using

Troglitazone.
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Figure 2: Validation logic flow for qualifying Troglitazone as a reference standard in toxicity

assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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